N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a formyl group, a hydroxyphenyl group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-formyl-4-hydroxyphenylboronic acid with 4-methoxybenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Carboxy-4-hydroxyphenyl-4-methoxybenzene-1-sulfonamide.
Reduction: 2-Hydroxymethyl-4-hydroxyphenyl-4-methoxybenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl and sulfonamide groups are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme-catalyzed reactions and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.
Properties
CAS No. |
646062-93-3 |
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Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3 |
InChI Key |
KIPIKCIQEDAZDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C=O |
Origin of Product |
United States |
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